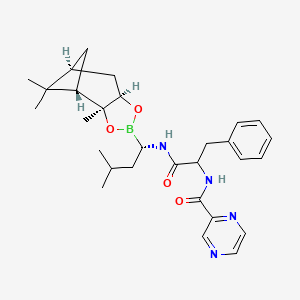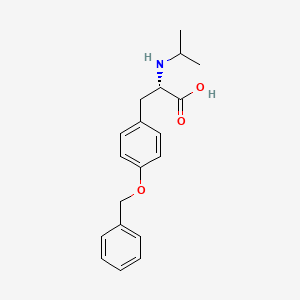
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with an isobutyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Substitution with Isobutyl Group: The piperazine ring is then substituted with an isobutyl group using isobutyl bromide in the presence of a base such as potassium carbonate.
Attachment to Benzoic Acid: The substituted piperazine is then reacted with 4-chlorobenzoic acid under reflux conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate receptor activity, leading to potential therapeutic effects. The benzoic acid moiety may also contribute to the compound’s ability to inhibit certain enzymes, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Ethylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Phenylpiperazin-1-yl)benzoic acid dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (isobutyl vs. methyl, ethyl, or phenyl).
- Unique Properties: The isobutyl group in 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain targets.
- Applications: While all these compounds have similar applications in research and industry, the specific substituent can influence their efficacy and suitability for particular uses.
Propriétés
Formule moléculaire |
C15H24Cl2N2O2 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
4-[4-(2-methylpropyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(4-6-14)15(18)19;;/h3-6,12H,7-11H2,1-2H3,(H,18,19);2*1H |
Clé InChI |
BTWSTDIMQQYVHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)


![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)




![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)





